molecular formula C10H9Cl2N B12115591 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole

5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12115591
M. Wt: 214.09 g/mol
InChI Key: MFAMNNGOAFYHFY-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3,4-dichlorophenylamine with an appropriate pyrrole precursor under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl and pyrrole rings .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichlorophenylamine with a pyrrole derivative in the presence of a suitable catalyst and solvent can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a dichlorophenyl group and a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9Cl2N

Molecular Weight

214.09 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C10H9Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6H,1-2,5H2

InChI Key

MFAMNNGOAFYHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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